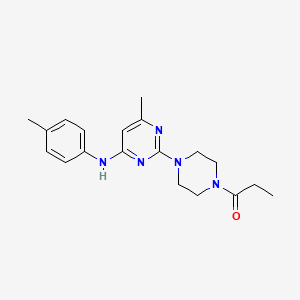![molecular formula C23H26N2O B4974409 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as B-MNMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not yet fully understood. However, it has been suggested that the compound may act on the serotonergic and dopaminergic systems in the brain, leading to its anxiolytic and analgesic effects. 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by modulating the release of pro-inflammatory cytokines. 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to reduce anxiety-like behavior in animal models, indicating its potential use as an anxiolytic agent. Furthermore, 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its ability to selectively target specific receptors in the brain and other tissues. This allows researchers to study the effects of the compound on specific pathways and processes. However, one of the limitations of using 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is its potential toxicity, which can affect the accuracy and reliability of the results obtained.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One of the areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine and its potential therapeutic applications. Furthermore, research on the toxicity and safety of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is needed to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 2-methoxy-1-naphthaldehyde with benzylpiperazine in the presence of a reducing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to possess anti-cancer properties and has been investigated for its potential use in cancer treatment.
Propiedades
IUPAC Name |
1-benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-12-11-20-9-5-6-10-21(20)22(23)18-25-15-13-24(14-16-25)17-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWDJLXPQLNOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)


![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)